molecular formula C20H21N5O3 B391934 4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE

4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B391934
M. Wt: 379.4g/mol
InChI Key: UAESUNQZPPNXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with the molecular formula C20H21N5O3 and a molecular weight of 379.4 g/mol. This compound is notable for its unique structure, which includes a phthalazinone core substituted with a nitrophenyl group and a methylpiperazino moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves several steps. One common synthetic route starts with the preparation of 5-(4-methylpiperazino)-2-nitroaniline, which is then reacted with phthalic anhydride under specific conditions to form the desired phthalazinone derivative . The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles replace the nitro group under suitable conditions.

Scientific Research Applications

4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is widely used in scientific research due to its potential biological activities. It has been studied for its neuroprotective and anti-neuroinflammatory properties, making it a candidate for the treatment of neurodegenerative diseases . Additionally, it is used in the development of new drugs and in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a valuable tool in understanding and potentially treating various diseases.

Comparison with Similar Compounds

4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE can be compared with other similar compounds, such as:

    4-(4-methylpiperazino)-1,2-benzenediamine: This compound shares the piperazino moiety but differs in its overall structure and applications.

    N-[4-(4-methylpiperazino)phenyl]-2-phenylacetamide: Another compound with a similar piperazino group, used in different research contexts.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4g/mol

IUPAC Name

4-methyl-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1-one

InChI

InChI=1S/C20H21N5O3/c1-14-16-5-3-4-6-17(16)20(26)24(21-14)19-13-15(7-8-18(19)25(27)28)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3

InChI Key

UAESUNQZPPNXEG-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C)[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C)[N+](=O)[O-]

Origin of Product

United States

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